Eudistalbin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eudistalbin A is a natural product that is derived from marine organisms. It is a member of the eudistomin family of alkaloids and has been found to possess a range of biological activities. This compound has attracted attention from researchers due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of eudistalbin A is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and division. This may explain its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Eudistalbin A has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using eudistalbin A in lab experiments is that it is a natural product, which means it may have fewer side effects than synthetic compounds. However, the complex structure of this molecule makes it difficult to synthesize in large quantities, which can be a limitation for researchers.
Future Directions
There are several future directions for research on eudistalbin A. One area of interest is its potential use in combination with other compounds to enhance its biological activity. Researchers are also exploring the use of eudistalbin A in drug delivery systems, as well as its potential applications in treating other diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
Eudistalbin A is a complex molecule that is difficult to synthesize. Currently, the most common method for obtaining this compound is through isolation from marine organisms. However, this approach is not practical for large-scale production. Researchers are exploring alternative methods for synthesizing eudistalbin A in the laboratory.
Scientific Research Applications
Eudistalbin A has been the subject of numerous scientific studies. Researchers have investigated its potential applications in drug discovery and development, including its ability to inhibit the growth of cancer cells. This compound has also been found to possess anti-inflammatory and antimicrobial properties.
properties
CAS RN |
142755-07-5 |
---|---|
Product Name |
Eudistalbin A |
Molecular Formula |
C16H18BrN3 |
Molecular Weight |
332.24 g/mol |
IUPAC Name |
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H18BrN3/c1-9(2)7-13(18)16-15-12(5-6-19-16)11-4-3-10(17)8-14(11)20-15/h3-6,8-9,13,20H,7,18H2,1-2H3 |
InChI Key |
PWUUECLZOMPMHQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NC=CC2=C1NC3=C2C=CC(=C3)Br)N |
Canonical SMILES |
CC(C)CC(C1=NC=CC2=C1NC3=C2C=CC(=C3)Br)N |
synonyms |
eudistalbin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.